Mass Spectrometric Discrimination: +6.04 Da Mass Shift Enables Unambiguous Analyte Quantification
The incorporation of six deuterium atoms results in a molecular weight of 149.22 g/mol for the d6-labeled compound, compared to 143.18 g/mol for the unlabeled trans 4-Dimethylaminocrotonic Acid Methyl Ester [1]. This +6.04 Da mass difference allows for complete baseline resolution in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes on triple quadrupole mass spectrometers, eliminating isotopic cross-talk and enabling accurate quantitation of the unlabeled analyte at trace levels in complex biological matrices [2].
| Evidence Dimension | Molecular Weight (Monoisotopic Mass) |
|---|---|
| Target Compound Data | 149.22 g/mol (C7H7D6NO2) |
| Comparator Or Baseline | 143.18 g/mol (C7H13NO2) for unlabeled trans 4-Dimethylaminocrotonic Acid Methyl Ester |
| Quantified Difference | Δ 6.04 g/mol (∼4.2% mass increase) |
| Conditions | Calculated from molecular formulas; confirmed by LC-MS analysis |
Why This Matters
The distinct mass shift ensures that the internal standard signal does not interfere with the analyte quantitation channel, a prerequisite for regulatory-compliant bioanalytical method validation.
- [1] ChemSrc. trans 4-Dimethylaminocrotonic Acid Methyl Ester. CAS: 212776-19-7. Molecular Weight: 143.18. View Source
- [2] Thermo Fisher Scientific. AI-64310-CRFT Application Note. Cathinones analysis using deuterated internal standards. 2013. View Source
